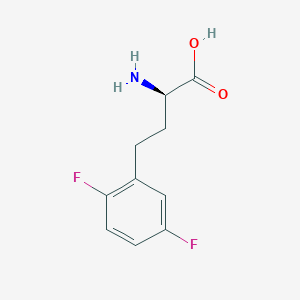

2,5-Difluoro-D-homophenylalanine

Description

Significance of Fluorinated Amino Acids in Protein and Peptide Research

The strategic incorporation of fluorine atoms into amino acids can dramatically alter the physicochemical properties of the resulting peptides and proteins. nih.govfu-berlin.de Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet it imparts significantly different electronic properties. nih.gov This substitution can lead to a variety of beneficial effects, including:

Enhanced Thermal and Proteolytic Stability: Fluorination can increase the stability of peptides and proteins against heat and enzymatic degradation. google.comresearchgate.net This is often attributed to the "fluorous effect," where the hydrophobic and lipophobic nature of fluorine can drive specific folding patterns and strengthen intramolecular interactions. nih.gov

Modulation of Bioactivity: The introduction of fluorine can alter the binding affinity and selectivity of a peptide for its target receptor. fu-berlin.de This is a crucial aspect in drug design, where precise molecular recognition is paramount.

Probing Protein Structure and Function: The unique NMR properties of the fluorine-19 isotope make fluorinated amino acids valuable probes for studying protein structure, dynamics, and interactions without the need for isotopic labeling with ¹³C or ¹⁵N. google.com

Altered Folding and Self-Assembly: Fluorinated amino acids can influence the secondary structure of peptides, promoting the formation of α-helices or β-sheets, and can be used to engineer novel protein-based materials. nih.govresearchgate.net

Overview of Homophenylalanine Analogues in Bioactive Molecules

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, and its analogues are important building blocks in medicinal chemistry. researchgate.netresearchgate.net They are found in a variety of bioactive molecules and are often used to:

Introduce Conformational Constraints: The extended side chain of homophenylalanine can restrict the conformational freedom of a peptide backbone, leading to more defined structures and potentially higher receptor affinity.

Serve as Precursors for Pharmaceuticals: L-homophenylalanine is a key precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension. researchgate.net

Influence Biological Activity: The incorporation of homophenylalanine analogues into peptides can significantly impact their biological activity, sometimes leading to antagonistic or agonistic effects on various receptors. researchgate.net For instance, their inclusion in tripeptides has been shown to affect self-assembly and gelation properties. nih.gov

Research Trajectory of 2,5-Difluoro-D-homophenylalanine as a Non-Canonical Amino Acid

The convergence of research on fluorinated amino acids and homophenylalanine analogues has led to the investigation of compounds like this compound. While specific research on this particular difluorinated D-enantiomer is not as extensively documented in publicly available literature as its non-fluorinated or singly-fluorinated counterparts, its potential can be inferred from the established principles of its constituent parts. The "D" configuration suggests a use in creating peptides that are more resistant to proteolysis, as naturally occurring proteases typically recognize L-amino acids. The difluorination at the 2 and 5 positions of the phenyl ring is expected to significantly alter the electronic and steric properties of the aromatic side chain, potentially leading to unique binding interactions and enhanced stability.

Research into such complex non-canonical amino acids is often driven by the desire to fine-tune the properties of peptide-based drugs or to create highly specific molecular probes for chemical biology studies. nih.govresearchgate.net The synthesis and incorporation of this compound would allow researchers to explore the combined effects of backbone modification (homo-amino acid), stereochemical inversion (D-amino acid), and specific aromatic substitution (difluorination) on peptide and protein structure and function.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce in the provided search results, we can infer its likely properties based on the known characteristics of D-Homophenylalanine and the effects of difluorination.

| Property | Value |

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Molecular Weight | 215.19 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents |

| Optical Rotation | Expected to be a negative value, similar to D-Homophenylalanine sigmaaldrich.comchemimpex.comthermofisher.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and the protons of the additional methylene group. The aromatic signals would be split due to fluorine coupling. |

| ¹³C NMR | Resonances for the ten carbon atoms, with the aromatic carbons showing characteristic splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. This technique would be particularly informative. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Applications in Chemical Biology Research

The unique structural features of this compound make it a potentially valuable tool in several areas of chemical biology research.

| Research Area | Potential Application |

| Peptide and Protein Engineering | Incorporation into peptides to enhance stability against proteases and to modulate biological activity. google.comresearchgate.net The difluorinated ring can participate in unique non-covalent interactions, such as arene-perfluoroarene stacking. researchgate.net |

| Drug Discovery | Use as a building block for the synthesis of novel peptide-based therapeutics with improved pharmacokinetic profiles. fu-berlin.deresearchgate.net |

| ¹⁹F NMR Probes | The two fluorine atoms can serve as sensitive reporters for studying peptide-protein or peptide-membrane interactions. google.com |

| Development of Bioactive Molecules | The combination of features could lead to the discovery of new enzyme inhibitors or receptor ligands. mdpi.comsci-hub.box |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-(2,5-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHBWDCZWQCJRP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)CC[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro D Homophenylalanine and Derivatives

Asymmetric Synthesis of D-Homophenylalanine Scaffolds

Establishing the correct stereochemistry at the α-carbon is fundamental to the synthesis of D-homophenylalanine. Several asymmetric strategies have been developed to produce the D-enantiomer with high purity. These methods can be broadly categorized into catalytic asymmetric synthesis, the use of chiral auxiliaries, and enzymatic approaches.

Catalytic asymmetric routes are highly sought after for their efficiency. nih.gov Methods such as the hydrogenation of prochiral enamides or imines, electrophilic amination of enolates, and nucleophilic additions to α-imino esters are prominent strategies for accessing a variety of unnatural α-amino acids. nih.gov For instance, nickel-catalyzed enantioconvergent cross-coupling reactions can transform racemic alkyl electrophiles into protected unnatural α-amino acids with high yield and enantiomeric excess (ee). nih.gov Another powerful technique involves a nitrene-mediated 1,3-nitrogen shift from a carboxylic acid precursor, which provides excellent stereocontrol and can be catalyzed by robust iron catalysts. nih.gov

Chiral auxiliaries offer a reliable, stoichiometric approach to stereocontrol. The Schöllkopf bis-lactim ether method, for example, involves the diastereoselective alkylation of a chiral glycine equivalent. acs.org Similarly, chiral Ni(II) complexes of glycine Schiff bases can be alkylated to generate D-amino acids. tandfonline.com This method is particularly valuable as it allows for the construction of the target amino acid through phase-transfer conditions, followed by a second-order asymmetric transformation that results in the precipitation of the desired diastereomer, simplifying purification. mdpi.com

| Method | Catalyst / Auxiliary | Key Features |

| Catalytic Asymmetric Synthesis | Chiral transition metal complexes (e.g., Ni, Ru, Fe) | High efficiency, potential for scalability, broad substrate scope. nih.govnih.gov |

| Chiral Auxiliary | Schöllkopf reagent, Ni(II) Schiff base complexes | High diastereoselectivity, reliable for specific targets, well-established procedures. acs.orgtandfonline.com |

| Organocatalysis | Bifunctional tertiary amine-squaramide | Enantioselective Mannich-type additions to form precursors. researchgate.net |

Regioselective and Stereoselective Fluorination Strategies

Introducing two fluorine atoms specifically at the 2- and 5-positions of the phenyl ring requires precise control over the regioselectivity of the fluorination reaction. The substitution pattern is typically achieved through electrophilic fluorination on a pre-functionalized aromatic ring or by starting with a pre-fluorinated building block.

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic rings. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), are widely used due to their stability and relative safety compared to elemental fluorine. iupac.orguw.edu.pl The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. For a homophenylalanine precursor, the alkyl side chain is an ortho-, para-directing group. To achieve the 2,5-difluoro pattern, one might start with a precursor that has directing groups facilitating this specific substitution, or perform a multi-step sequence involving blocking groups or halogenation followed by halogen exchange.

Alternatively, the synthesis can commence from a commercially available, pre-fluorinated starting material, such as 2,5-difluorobenzaldehyde or 2,5-difluorobenzyl bromide. This approach circumvents the challenges of regioselective fluorination on a complex molecule and is often the more practical route. mdpi.com For example, a fluorinated benzaldehyde can undergo a Knoevenagel condensation followed by asymmetric hydrogenation to establish the amino acid structure. mdpi.comasm.org

| Fluorination Reagent | Type | Typical Application |

| Selectfluor® | Electrophilic (N-F) | Direct fluorination of aromatic rings and activated C-H bonds. iupac.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic (N-F) | Used in transition-metal-catalyzed C-H bond fluorination. uw.edu.pl |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic (Deoxyfluorination) | Conversion of phenols or alcohols to fluorides. researchgate.net |

Protecting Group Chemistry in 2,5-Difluoro-D-homophenylalanine Synthesis

The synthesis of amino acids necessitates the use of protecting groups for the amine (N-terminus) and carboxylic acid (C-terminus) functionalities to prevent undesired side reactions, such as self-polymerization. asm.orgnih.gov The choice of protecting groups is critical and must be compatible with all subsequent reaction conditions, particularly the fluorination step. The concept of orthogonality, where one protecting group can be removed selectively in the presence of others, is a cornerstone of this strategy. nih.govresearchgate.net

Common amine protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). Carboxyl groups are typically protected as simple alkyl (e.g., methyl, ethyl) or benzyl esters. asm.orgnih.gov

The stability of these groups under fluorination conditions is a major consideration. Research has shown that common N-protecting groups such as Boc, Fmoc, and Cbz can be incompatible with certain fluorination reactions, leading to decomposition or very low yields. acs.org For example, in the synthesis of β-fluoro-α-amino acids, these groups were found to be unsuitable. acs.org Therefore, the synthetic sequence is crucial. It is often preferable to perform the fluorination on an early-stage intermediate before the introduction of the amino acid functionality or to use a pre-fluorinated starting material. If fluorination must be performed on a protected amino acid, robust protecting groups or a milder fluorination method must be selected. For instance, an N-picolinamide auxiliary has been successfully used during a Cu(II)-catalyzed α-fluorination with Selectfluor®, demonstrating a compatible protecting group strategy. acs.org

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) nih.gov | Fmoc, Cbz |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) nih.gov | Boc, Cbz |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂/Pd-C) nih.gov | Boc, Fmoc |

Chemo-Enzymatic Approaches to Fluorinated Amino Acids

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. These approaches are particularly powerful for producing enantiomerically pure D-amino acids. nih.govmdpi.com

One prominent method is the reductive amination of a corresponding α-keto acid precursor. Engineered D-amino acid dehydrogenases (DAADHs) can convert an α-keto acid into the desired D-amino acid with high stereoselectivity. mdpi.comnih.gov Similarly, D-amino acid transaminases (DAATs) can catalyze the transfer of an amino group from a donor molecule (like D-glutamate) to a keto acid, yielding the target D-amino acid with excellent enantiomeric excess (>99%). mdpi.com These enzymatic reactions can be part of multi-enzyme cascade systems to regenerate cofactors and drive the reaction to completion. mdpi.commdpi.com

Kinetic resolution is another valuable chemo-enzymatic strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, lipases can be used for the enantioselective hydrolysis of racemic N-acylated amino acid esters or amino acid esters. nih.gov This leaves the unreacted D-enantiomer (or the hydrolyzed D-amino acid) in high enantiomeric purity. Lipase-catalyzed hydrolysis has been successfully applied to the resolution of fluorinated β-amino acid esters, achieving excellent ee values (≥99%). nih.gov

Phenylalanine ammonia lyases (PALs) have also been employed in the synthesis of phenylalanine derivatives. While they naturally catalyze the elimination of ammonia from L-phenylalanine, the reverse reaction can be exploited under high ammonia concentrations to produce amino acids from cinnamic acid precursors. frontiersin.org By coupling PAL amination with a chemoenzymatic deracemization process, both D- and L-phenylalanine derivatives can be synthesized with high optical purity. researchgate.net

| Enzyme Class | Reaction Type | Application |

| D-Amino Acid Dehydrogenase (DAADH) | Reductive Amination | Asymmetric synthesis from α-keto acids. mdpi.com |

| D-Amino Acid Transaminase (DAAT) | Transamination | Asymmetric synthesis from α-keto acids. nih.govmdpi.com |

| Lipase | Kinetic Resolution (Hydrolysis/Acylation) | Separation of racemic fluorinated amino acid esters. nih.gov |

| Phenylalanine Ammonia Lyase (PAL) | Hydroamination | Synthesis from cinnamic acid derivatives. frontiersin.orgresearchgate.net |

Incorporation of 2,5 Difluoro D Homophenylalanine into Peptides and Proteins

Strategies for Site-Specific Integration via Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides, enabling the stepwise addition of amino acids to a growing chain anchored to a solid resin support. altabioscience.compeptide.com The integration of a specialized non-canonical amino acid such as 2,5-Difluoro-D-homophenylalanine requires careful selection of protecting groups and coupling reagents to ensure high-yield and high-purity synthesis.

The most common strategy for SPPS is the Fmoc/tBu approach. altabioscience.com In this method, the α-amino group of the incoming amino acid is temporarily protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is stable under coupling conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com For the synthesis of a peptide containing this compound, the amino acid would first need to be synthesized with an N-terminal Fmoc protecting group, a process that can be achieved through various organic synthesis routes. nih.gov

Once the Fmoc-protected this compound is prepared, it can be incorporated into the peptide sequence on the resin. The process involves:

Deprotection: The Fmoc group of the last amino acid on the resin-bound peptide is removed.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-2,5-Difluoro-D-homophenylalanine is activated using a coupling reagent to facilitate the formation of a peptide bond with the newly freed N-terminus of the resin-bound peptide. youtube.com

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated for each amino acid in the sequence. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed, often using a strong acid cocktail such as trifluoroacetic acid (TFA). lsu.edu

The choice of coupling reagent is critical for efficiently incorporating sterically hindered or unusual amino acids. Common coupling reagents used in SPPS are listed in the table below. For a modified amino acid like this compound, a highly efficient reagent such as HATU would be a suitable choice to overcome any potential steric hindrance from the difluorophenyl group. pentelutelabmit.com

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Full Name | Key Features |

| DCC | Dicyclohexylcarbodiimide | One of the original coupling reagents; can cause racemization and formation of a urea (B33335) byproduct. youtube.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, reduced racemization compared to DCC. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very high efficiency, particularly for difficult couplings; rapid reaction times. pentelutelabmit.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Effective but produces a carcinogenic byproduct. |

Protocols have been developed that allow for the successful manipulation of backbone-fluorinated amino acids using Fmoc-strategy solid-phase peptide synthesis. nih.gov These established methods for other fluorinated amino acids provide a strong foundation for the successful integration of this compound into synthetic peptides. nih.gov

Enzymatic and Ribosomal Incorporation Techniques for Non-Canonical Amino Acids

While chemical synthesis is powerful, biological methods offer the potential to produce much larger proteins containing non-canonical amino acids. These techniques involve hijacking the cell's natural protein synthesis machinery.

Enzymatic Synthesis: Enzymatic methods can be employed to synthesize fluorinated amino acids or to incorporate them into peptides. For instance, transaminases, aldolases, and lipases have been used in the chemoenzymatic synthesis of various fluorinated amino acids. acs.orgnih.govmdpi.com An engineered tryptophan synthase β-subunit, for example, has been used to produce fluorinated tryptophan analogs. nih.gov In principle, a similar chemoenzymatic cascade could be developed to produce this compound from readily available fluorinated precursors. acs.org

Ribosomal Incorporation: The central challenge in ribosomal incorporation is to "trick" the ribosome into accepting a non-canonical amino acid. This requires several engineered components:

A Unique Codon: A "blank" codon, typically the amber stop codon (UAG), is repurposed to encode the ncAA.

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme must specifically recognize the ncAA (e.g., this compound) and charge it onto its partner tRNA. It must not recognize any of the 20 canonical amino acids.

An Orthogonal tRNA: This tRNA (e.g., tRNACUA) is recognized by the engineered aaRS and carries the ncAA to the ribosome in response to the unique codon.

However, the ribosomal incorporation of D-amino acids presents a significant hurdle. The ribosome's peptidyl-transferase center (PTC) has evolved to strongly discriminate against D-amino acids, slowing the rate of peptide bond formation by several orders of magnitude. nih.govpnas.org Structural studies show that while a D-aminoacyl-tRNA can bind to the ribosome's A-site, the geometry is not optimal for the nucleophilic attack required for peptide bond formation. nih.gov

Despite this challenge, progress has been made. Researchers have successfully engineered ribosomes with mutations in the 23S rRNA (e.g., at positions 2447-2450 in E. coli) that show increased tolerance for D-amino acids. nih.govnih.govacs.org These modified ribosomes, when used in in vitro protein-synthesizing systems, have permitted the creation of proteins containing D-amino acids at specific sites. nih.govacs.org Therefore, the ribosomal incorporation of this compound, while challenging, is theoretically possible through the combined use of an evolved, specific aaRS/tRNA pair and an engineered ribosome with a modified PTC. nih.govnih.gov

Engineering of Protein Structures through Non-Canonical Amino Acid Mutagenesis

The substitution of canonical amino acids with ncAAs like this compound is a powerful protein engineering tool used to create proteins with novel or enhanced properties. columbia.edu This approach, often termed non-canonical amino acid mutagenesis, goes beyond the limitations of traditional site-directed mutagenesis, which only allows for the interchange of the 20 standard amino acids.

Goals of Engineering with this compound:

Probing Protein Structure and Function: The fluorine atoms in this compound can be used as powerful probes for ¹⁹F-NMR spectroscopy. This technique allows for the study of protein structure, dynamics, and ligand binding in a way that is not possible with standard amino acids, as there is no background ¹⁹F signal in biological systems. nih.gov

Modulating Biological Activity: The unique steric and electronic properties of this compound can be used to alter a protein's function. For example, placing this residue in an enzyme's active site or at a protein-protein interaction interface could modulate binding affinity and specificity. nih.gov The electron-poor nature of the difluorinated ring could change key aromatic interactions, while the D-configuration would alter the local backbone structure, potentially leading to new binding modes or altered enzymatic activity. nih.govplos.org

The process of engineering a protein with this ncAA would typically involve identifying a target residue for substitution through rational design or computational modeling. columbia.edu The mutant protein would then be produced using either total chemical synthesis for smaller proteins or, more ambitiously, the ribosomal incorporation methods described in section 3.2 for larger proteins. The resulting engineered protein would then be characterized to assess the impact of the mutation on its structure, stability, and function. This approach has been used to create proteins with improved stability in organic solvents and enhanced catalytic activity. nih.gov

Molecular Recognition and Functional Modulation Via 2,5 Difluoro D Homophenylalanine

Elucidation of Ligand-Receptor Binding Interactions

The incorporation of fluorinated amino acids like 2,5-Difluoro-D-homophenylalanine into peptide and small molecule ligands is a key strategy for probing and modulating interactions with biological receptors. The fluorine atoms, despite their minimal size, are highly electronegative and can significantly alter the electronic distribution of the aromatic ring, influencing cation-π, hydrophobic, and other non-covalent interactions that are critical for molecular recognition at the receptor binding site.

Case Studies in G-Protein Coupled Receptor (GPCR) Research

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. nih.gov The binding of a ligand to a GPCR initiates a conformational change that triggers downstream signaling cascades. nih.gov The precise nature of this interaction is fundamental to the ligand's efficacy and potency. nih.gov While the strategic placement of fluorine atoms is a known method to modulate ligand-GPCR interactions, specific case studies detailing the use of this compound in GPCR research are not extensively documented in publicly available literature. General principles suggest that the introduction of the difluoro-homophenylalanine moiety could be used to explore the steric and electronic requirements of GPCR binding pockets, potentially leading to the development of more selective and potent agonists or antagonists.

Enzyme Active Site Interactions and Inhibition Mechanisms

The unique stereochemistry and electronic properties of this compound make it a valuable component in the design of enzyme inhibitors. Its structure can be tailored to fit into the active sites of specific enzymes, leading to potent and selective inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that is a well-established therapeutic target for the management of type 2 diabetes. Research into DPP-4 inhibitors has shown that substitutions on the phenyl ring of inhibitor scaffolds can significantly impact potency. Specifically, the introduction of fluorine atoms has been a successful strategy.

In structure-activity relationship studies of β-amino acid-based DPP-4 inhibitors, the degree of fluorination on the phenyl ring was shown to directly correlate with inhibitory activity. The following table, derived from research findings, illustrates the impact of fluorine substitution on DPP-4 inhibition.

| Compound Analogue (Phenyl Substituent) | DPP-4 IC50 (nM) |

|---|---|

| 2-Fluoro | 84 |

| 2,5-Difluoro | 7.4 |

| 2,4,5-Trifluoro | 2.6 |

The data clearly indicates that the 2,5-difluoro substituted analogue is significantly more potent than the mono-fluoro analogue, with over a 10-fold decrease in the IC50 value. nih.gov This enhanced potency suggests that the electronic and steric properties of the 2,5-difluorophenyl group lead to more favorable interactions within the S1 hydrophobic pocket of the DPP-4 active site. nih.gov

Protease Specificity Profiling

Protease specificity profiling is a crucial tool for understanding the function of proteases and for the development of selective inhibitors. This is often achieved using libraries of synthetic substrates or inhibitors that contain a variety of amino acid residues at different positions. nih.govnih.gov These libraries help to map the preferences of a protease's active site.

While the use of non-natural amino acids, including fluorinated variants, is a known strategy to develop highly specific protease probes and inhibitors, specific studies utilizing this compound for the comprehensive profiling of protease specificities are not widely reported in the reviewed scientific literature. The incorporation of this amino acid into combinatorial libraries could, in principle, provide valuable insights into how proteases accommodate fluorinated residues.

Factor Xa Inhibition Research

Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant therapies. Research in this area has identified that substrate-analogue inhibitors containing D-homophenylalanine analogues at the P3 position can be highly potent and selective.

Systematic optimization of these inhibitors has shown that modifications to the P3 residue are key to enhancing inhibitory activity. While a broad range of D-homophenylalanine analogues have been explored, leading to inhibitors with nanomolar and even sub-nanomolar potency, specific data on the 2,5-difluoro substituted variant is not detailed in the primary literature abstracts. However, the established importance of the D-homophenylalanine scaffold at the P3 position underscores the potential for substitutions on the phenyl ring, such as the 2,5-difluoro pattern, to modulate binding affinity and selectivity for Factor Xa.

Structure-Activity Relationship (SAR) Studies of Fluorinated Homophenylalanine Analogues

The structure-activity relationship (SAR) of fluorinated homophenylalanine analogues provides a clear illustration of how subtle changes in molecular structure can lead to significant differences in biological activity. The number and position of fluorine atoms on the phenyl ring of homophenylalanine can drastically alter the potency of enzyme inhibitors.

A pertinent example comes from the development of DPP-4 inhibitors, where a systematic study of fluorinated phenyl derivatives revealed a distinct trend.

| Phenyl Ring Substitution | DPP-4 IC50 (nM) | Relative Potency vs. 2-F |

|---|---|---|

| 2-Fluoro | 84 | 1x |

| 2,5-Difluoro | 7.4 | ~11.4x |

| 2,4,5-Trifluoro | 2.6 | ~32.3x |

As shown in the table, increasing the number of fluorine atoms from one to two (in the 2,5-positions) results in a greater than 11-fold increase in potency against DPP-4. nih.gov Adding a third fluorine atom (in the 2,4,5-positions) further enhances the potency to over 30 times that of the mono-fluorinated compound. nih.gov This strong correlation highlights the favorable contribution of fluorine-induced electronic modifications to the binding affinity of the ligand to the DPP-4 active site. These findings underscore the utility of fluorinated homophenylalanine analogues as powerful tools in medicinal chemistry for the rational design of potent enzyme inhibitors.

Studies on Immunomodulatory Peptides Incorporating Phenylalanine Analogues

The strategic incorporation of non-native amino acids, such as analogues of phenylalanine, is a key approach in peptide-based drug discovery to enhance biological activity and stability. While no studies on this compound were found, research on other phenylalanine analogues provides insight into how such modifications can modulate immune responses.

One area of investigation involves the use of Fluorenylmethyloxycarbonyl-diphenylalanine (Fmoc-diphenylalanine) . When integrated with hyaluronic acid, Fmoc-diphenylalanine can form a hydrogel that serves as an immunomodulatory scaffold for bone regeneration. nih.gov Research has demonstrated that these hydrogels can induce the polarization of macrophages towards an M2 phenotype, which is associated with anti-inflammatory and tissue-reparative functions. nih.gov This highlights how a modified dipeptide can influence the local immune environment to promote healing.

Another example is the modification of Cyclolinopeptide A, a naturally occurring cyclic nonapeptide with known immunomodulatory properties, using γ(3)-bis(homophenylalanine) . nih.gov Studies on these synthetic analogues have shown that replacing the native phenylalanine residues with γ(3)-bis(homophenylalanine) alters the peptide's conformational flexibility. nih.gov These structural changes, in turn, affect the peptide's biological activity. For instance, both linear precursors and the final cyclic analogues demonstrated an ability to inhibit the proliferation of peripheral blood mononuclear cells and modulate the production of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Amino Acid Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution. The introduction of fluorine atoms into amino acids provides a unique handle for ¹⁹F NMR studies, offering several advantages over traditional ¹H NMR.

Application of ¹⁹F NMR for Conformational and Interaction Studies

The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR spectroscopy. A key advantage of ¹⁹F NMR is its exquisite sensitivity to the local chemical environment. The ¹⁹F chemical shift is highly responsive to changes in solvent exposure, proximity to other residues, and conformational transitions within a peptide or protein. This sensitivity allows for the detailed investigation of peptide folding, protein-ligand interactions, and the subtle conformational equilibria that govern biological function.

| Parameter | Utility in Conformational and Interaction Studies |

| ¹⁹F Chemical Shift (δ) | Highly sensitive to local electrostatic environment, solvent accessibility, and conformational changes. |

| ¹⁹F-¹H NOEs | Provides through-space distance information between fluorine and nearby protons, aiding in structure determination. |

| ¹⁹F-¹⁹F NOEs/Coupling | Can provide distance constraints between the two fluorine atoms on the same ring, refining conformational models. |

| Relaxation Data (T₁, T₂) | Offers insights into the dynamics and flexibility of the fluorinated residue and the surrounding peptide backbone. |

X-ray Crystallography of Peptides and Proteins Containing 2,5-Difluoro-D-homophenylalanine

While NMR spectroscopy provides information about the solution-state structure and dynamics, X-ray crystallography offers a high-resolution snapshot of a molecule in its crystalline form. Determining the crystal structure of a peptide containing this compound would provide precise atomic coordinates, allowing for a detailed analysis of its three-dimensional arrangement.

Key information that could be gleaned from an X-ray crystal structure includes:

Backbone Conformation: The precise dihedral angles (φ, ψ) of the this compound residue and the surrounding peptide backbone, confirming the presence of secondary structural elements like helices or sheets.

Side-Chain Orientation: The orientation of the 2,5-difluorophenyl group and its interactions with other parts of the peptide or with neighboring molecules in the crystal lattice.

Intermolecular Interactions: A detailed view of hydrogen bonds, van der Waals interactions, and any potential halogen bonding involving the fluorine atoms, which are crucial for understanding crystal packing and intermolecular recognition.

To date, a specific X-ray crystal structure of a peptide containing this compound has not been reported in publicly available databases. However, based on studies of other fluorinated phenylalanine analogs, it is anticipated that the difluorinated ring would influence crystal packing through electrostatic and hydrophobic interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net The resulting CD spectrum is characteristic of the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil). researchgate.net

| Secondary Structure | Characteristic CD Signals |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |

| β-Turn | Varies depending on the turn type, but can show a weak negative band around 220-230 nm and a positive band around 205 nm. |

| Random Coil | Strong negative band around 195 nm. |

Investigating Conformational Flexibility and Intramolecular Hydrogen Bonding

The conformational flexibility of a peptide is intimately linked to its biological function. The introduction of fluorine atoms can influence this flexibility through steric and electronic effects. The 2,5-difluoro substitution pattern on the phenyl ring of D-homophenylalanine would alter the electronic distribution of the aromatic ring and could influence its rotational freedom around the Cβ-Cγ bond.

Furthermore, the potential for intramolecular hydrogen bonding involving the fluorine atoms is a topic of significant interest. While the C-F bond is not a classical hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor. In peptides containing this compound, there could be potential for weak intramolecular hydrogen bonds between the fluorine atoms and nearby amide protons (N-H···F) or other suitable donors. Such interactions, although weak, can collectively contribute to stabilizing specific conformations.

Advanced NMR techniques, such as the measurement of temperature coefficients of amide proton chemical shifts and the observation of through-space scalar couplings (hJFN), can be employed to detect and characterize these weak intramolecular hydrogen bonds. Computational modeling, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the energetics and geometries of these interactions. The presence or absence of such hydrogen bonds would have a direct impact on the conformational landscape of the peptide. researchgate.net

Computational Chemistry Approaches to 2,5 Difluoro D Homophenylalanine Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide deep insights into the electronic properties of molecules like 2,5-Difluoro-D-homophenylalanine. These methods are crucial for understanding how the introduction of two fluorine atoms at the 2 and 5 positions of the phenyl ring, along with the extension of the alkyl chain characteristic of homophenylalanine, influences the molecule's reactivity and intermolecular interactions.

DFT calculations, for instance, can be employed to determine the distribution of electron density within the molecule. The high electronegativity of fluorine atoms leads to a significant redistribution of electron density in the aromatic ring. This, in turn, affects the molecule's electrostatic potential and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. For example, studies on fluorinated phenylalanine derivatives have shown that increasing fluorination enhances the ability of the quadrupole moment to stabilize anions above the ring. uwaterloo.ca

| Property | D-homophenylalanine (Hypothetical) | This compound (Hypothetical) | Method of Calculation |

| HOMO Energy | -6.5 eV | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | 5.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | 3.5 D | DFT/B3LYP/6-31G |

This table presents hypothetical data for illustrative purposes, based on general trends observed in related fluorinated aromatic compounds.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution or when interacting with a protein.

The introduction of the difluoro-phenyl group and the additional methylene (B1212753) group in the side chain of D-homophenylalanine can lead to a preference for specific conformations. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule will present itself for binding to a biological target. A study on tripeptides containing dehydrophenylalanine and homophenylalanine utilized MD simulations to investigate their self-assembly dynamics and the formation of aggregates. nih.gov

When studying the interaction of this compound with a protein, MD simulations can be used to calculate the binding free energy. This is a key thermodynamic parameter that quantifies the strength of the interaction. By simulating the ligand-protein complex in a solvent box, one can observe the stability of the complex and identify the key intermolecular interactions that contribute to binding. These simulations can also provide insights into the role of water molecules in mediating the binding process.

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space. |

| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | To explicitly model the aqueous solvent. |

| Ensemble | NPT (isothermal-isobaric) | To simulate constant temperature and pressure, mimicking physiological conditions. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery and can be applied to this compound to identify potential biological targets and to understand the molecular basis of its activity.

In a typical molecular docking workflow, a three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The this compound molecule is then "docked" into the active site of the protein, and a scoring function is used to rank the different binding poses. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. A study on phosphonic acid analogues of homophenylalanine and phenylalanine used molecular docking to provide a molecular basis for their inhibitory activity. mdpi.comresearchgate.net

The results of a molecular docking study can provide a detailed profile of the ligand-protein interactions. This includes identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the protein's active site. For example, the fluorinated phenyl ring might engage in favorable interactions with specific residues, which could be a key determinant of binding affinity and selectivity.

| Docking Program | Scoring Function | Key Features |

| AutoDock | Lamarckian Genetic Algorithm | Widely used, free academic software. |

| Glide | GlideScore | Part of the Schrödinger suite, known for its accuracy. |

| GOLD | GoldScore, ChemScore | Uses a genetic algorithm for flexible ligand docking. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Fluorinated Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of fluorinated homophenylalanine analogues, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values). nih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high predictive ability, often assessed through cross-validation (Q²). Such a model could elucidate the key structural features of fluorinated homophenylalanine analogues that are important for their activity, for instance, the optimal position and number of fluorine substituents on the phenyl ring.

| Descriptor Type | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular properties. |

| 2D Descriptors | Topological Indices, Kier & Hall Indices | Molecular connectivity and branching. |

| 3D Descriptors | Molecular Shape, Surface Area | Three-dimensional arrangement of atoms. |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |

Applications of 2,5 Difluoro D Homophenylalanine in Biochemical Research Tools

Development of Chemical Probes for Biological Systems

There is a lack of specific studies detailing the use of 2,5-Difluoro-D-homophenylalanine in the development of chemical probes. However, the broader class of fluorinated aromatic amino acids is widely utilized for this purpose. These modified amino acids can be incorporated into peptides or proteins to serve as sensitive probes for monitoring molecular interactions and conformational changes. beilstein-journals.orgnih.gov

One of the primary techniques where fluorinated amino acids excel is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The fluorine nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signals from a labeled molecule are free from background interference, allowing for clear and unambiguous detection. nih.gov For instance, proteins incorporating fluorinated aromatic amino acids have been used to study protein-ligand interactions, protein folding, and dynamics. beilstein-journals.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about changes in protein conformation upon binding to other molecules. beilstein-journals.org

The development of chemical probes often involves designing molecules that can specifically interact with a target protein or enzyme. The unique electronic properties of the difluorinated phenyl ring in this compound could influence its binding affinity and selectivity for target proteins. The development of such probes is a critical area of research for understanding disease mechanisms and for drug discovery. mdpi.comnih.gov

Use in Activity-Based Protein Profiling (ABPP)

Currently, there is no available research demonstrating the use of this compound in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes in complex biological samples. nih.govnih.gov This technique provides a direct measure of enzyme function and has been instrumental in inhibitor discovery and target identification. nih.govuniversiteitleiden.nl

An activity-based probe typically consists of three key components: a reactive group (or "warhead") that covalently modifies the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.gov

While direct application of this compound in ABPP is not documented, its structure could be incorporated into the recognition element of an ABP. For example, if a particular enzyme recognizes homophenylalanine or its derivatives, a probe containing this compound could be synthesized to target that enzyme. The fluorine atoms could potentially enhance the binding affinity or selectivity of the probe. Furthermore, the development of novel ABPs for various enzyme classes, including those in plants, is an active area of research. uni-koeln.de

Strategies for Bioorthogonal Labeling and Conjugation

There are no specific examples of this compound being used in bioorthogonal labeling and conjugation in the current scientific literature. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are highly specific and have become invaluable tools for labeling and visualizing biomolecules in their natural environment.

Although not directly involved in the most common bioorthogonal reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition, fluorinated compounds can play a role in the development of new bioorthogonal strategies. The unique reactivity of fluorinated moieties can be exploited to design novel chemical transformations that are orthogonal to biological systems.

Furthermore, once a biomolecule is labeled with a probe containing this compound, the fluorine atoms can serve as a unique spectroscopic handle for detection and imaging, as discussed in the context of ¹⁹F NMR.

Advanced Methodologies for Studying Enzyme Kinetics and Substrate Specificity

The application of this compound in studies of enzyme kinetics and substrate specificity has not been reported. However, fluorinated amino acids are valuable tools in this area of research. The introduction of fluorine atoms into a substrate can subtly alter its electronic and steric properties, providing insights into the mechanism of enzyme catalysis and the factors that govern substrate recognition.

By replacing a native amino acid in a peptide substrate with this compound, researchers could investigate how the difluorinated phenyl ring affects the rate of enzyme-catalyzed cleavage. The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and alter the electrostatic interactions within the enzyme's active site.

Moreover, the use of fluorinated substrates in combination with ¹⁹F NMR can provide real-time kinetic information. By monitoring the changes in the ¹⁹F NMR spectrum as the substrate is converted to product, one can obtain detailed kinetic parameters of the enzymatic reaction. This approach offers a powerful alternative to traditional methods that rely on chromogenic or radioactive substrates.

Q & A

Q. What are the recommended synthetic pathways for preparing Boc-protected 2,5-Difluoro-D-homophenylalanine?

Methodological Answer: Boc protection is critical for stabilizing the amino group during synthesis. A common approach involves:

Fluorination: Introduce fluorine atoms at the 2- and 5-positions of the phenyl ring via electrophilic aromatic substitution using Selectfluor™ or similar reagents under anhydrous conditions .

Homologation: Extend the carbon chain using Arndt-Eistert homologation to form the D-homophenylalanine backbone .

Boc Protection: React the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in THF or DCM .

Key Validation:

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

NMR Spectroscopy:

- ¹H/¹³C NMR for backbone confirmation.

- ¹⁹F NMR to resolve fluorine substitution patterns (e.g., distinguish 2,5- from 3,5-difluoro isomers) .

Mass Spectrometry (MS):

Chiral HPLC:

Pitfalls to Avoid:

- Overlooking fluorine’s deshielding effects in NMR, which can complicate peak assignments.

Advanced Research Questions

Q. How does the stability of this compound vary under physiological conditions, and what experimental designs address degradation?

Methodological Answer: Stability studies should assess:

pH Sensitivity: Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.

Oxidative Stress: Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Key Findings:

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated homophenylalanine derivatives?

Methodological Answer: Contradictions often arise from:

Variability in Enantiomeric Purity: Re-test compounds using chiral HPLC to rule out racemization .

Assay Conditions: Standardize cell-based assays (e.g., fixed ATP levels in kinase studies) to minimize batch effects .

Meta-Analysis: Use tools like RevMan to pool data from multiple studies and identify outliers .

Case Study:

- Conflicting IC₅₀ values for kinase inhibition (e.g., 5 µM vs. 20 µM) were traced to differences in DMSO concentration (2% vs. 0.5%) .

Q. What strategies are effective for studying interactions between this compound and biological targets?

Methodological Answer:

Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics (kₐₙ, kₒff) .

Molecular Dynamics (MD) Simulations: Model fluorine’s electrostatic contributions to binding using AMBER or GROMACS .

Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .

Key Insight:

- Fluorine’s electronegativity enhances hydrogen-bonding with catalytic lysine residues in enzyme active sites .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.